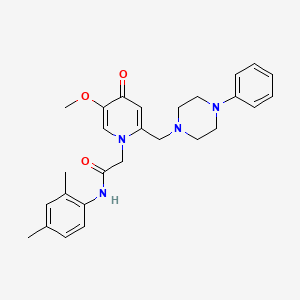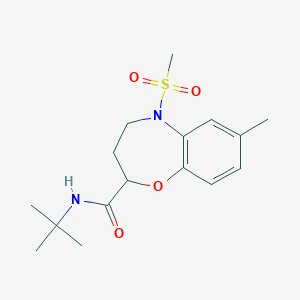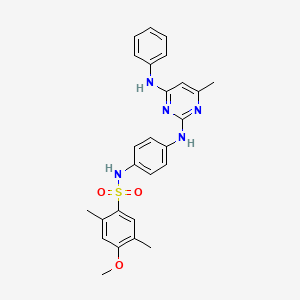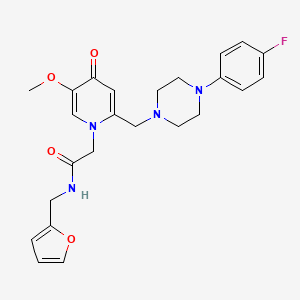![molecular formula C18H20ClN3O2 B11242297 N-(4-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11242297.png)
N-(4-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-CHLOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a unique structure combining a chlorophenyl group, a cycloheptapyridazine core, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps, including the formation of the cycloheptapyridazine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Cycloheptapyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cycloheptanone.
Introduction of the Chlorophenyl Group: This step involves the reaction of the cycloheptapyridazine intermediate with 4-chlorobenzyl chloride under basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism by which N-[(4-CHLOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness may confer specific advantages in its applications, such as enhanced binding affinity or selectivity for certain molecular targets.
Eigenschaften
Molekularformel |
C18H20ClN3O2 |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-8-6-13(7-9-15)11-20-17(23)12-22-18(24)10-14-4-2-1-3-5-16(14)21-22/h6-10H,1-5,11-12H2,(H,20,23) |
InChI-Schlüssel |
GCTCQVXXXPOSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(2-furyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11242232.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11242233.png)

![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242247.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11242272.png)

![N-(3,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242280.png)
![N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11242282.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242287.png)

![2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11242294.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242298.png)
![N,N,6-trimethyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11242300.png)
